

# A Comparative Analysis of the Safety Profiles of Cosamin® and Traditional Osteoarthritis Medications

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Cosamin  |           |
| Cat. No.:            | B7803821 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety profiles of **Cosamin**®, a dietary supplement containing glu**cosamin**e and chondroitin sulfate, and traditional pharmacological treatments for osteoarthritis (OA), including nonsteroidal anti-inflammatory drugs (NSAIDs), corticosteroids, and acetaminophen. The information is compiled from a comprehensive review of clinical trial data and post-marketing surveillance, with a focus on quantitative safety outcomes and experimental methodologies.

### **Executive Summary**

Osteoarthritis management aims to alleviate pain and improve function, with treatment choice often guided by a balance between efficacy and safety. While traditional medications like NSAIDs, corticosteroids, and acetaminophen are mainstays of OA therapy, their use can be limited by significant adverse events. **Cosamin**®, a formulation of glu**cosamin**e and chondroitin sulfate, has emerged as a widely used alternative, with a generally favorable safety profile. This guide presents a comparative analysis of the safety data for these treatment modalities to inform research and clinical decision-making.

## **Quantitative Safety Data Comparison**



The following tables summarize the incidence of key adverse events reported in clinical trials for **Cosamin**® and traditional osteoarthritis medications.

Table 1: Gastrointestinal Adverse Events

| <b>Medication Class</b>                                               | Adverse Event                                       | Incidence Rate (%)                                                        | Key Studies                                        |
|-----------------------------------------------------------------------|-----------------------------------------------------|---------------------------------------------------------------------------|----------------------------------------------------|
| Cosamin®<br>(Glucosamine/Chondr<br>oitin)                             | Any GI Event                                        | 6% - 35% (similar to placebo)                                             | GAIT, MOVES,<br>various meta-<br>analyses[1][2][3] |
| Serious GI Events                                                     | Not significantly different from placebo            | GAIT[1]                                                                   |                                                    |
| NSAIDs (Non-<br>selective)                                            | Any GI Event                                        | 35% (Ibuprofen)                                                           | Reginster et al. (2001) [4]                        |
| Clinically Significant GI Events (Bleeding, Perforation, Obstruction) | 0.74% (Ibuprofen),<br>0.66% (Naproxen)              | PRECISION Trial[5][6]                                                     |                                                    |
| NSAIDs (COX-2<br>Selective)                                           | Any GI Event                                        | Lower than non-<br>selective NSAIDs                                       | Deeks et al. (2002)[7]                             |
| Clinically Significant GI Events                                      | 0.34% (Celecoxib)                                   | PRECISION Trial[5][6]                                                     |                                                    |
| Endoscopic Ulcers                                                     | 71% lower than non-<br>selective NSAIDs             | Deeks et al. (2002)[7]                                                    | -                                                  |
| Acetaminophen                                                         | GI Bleeding (indicated<br>by drop in<br>hemoglobin) | ~20% (similar to ibuprofen)                                               | Pincus et al. (2004)[9]                            |
| Corticosteroids (Intra-<br>articular)                                 | Stomach/Bowel Tear<br>or Hole (rare)                | Not quantified in major OA trials, but a known risk with systemic use[10] | N/A                                                |

Table 2: Cardiovascular Adverse Events



| Medication Class                                                                  | Adverse Event         | Incidence Rate (%)                                          | Key Studies                  |
|-----------------------------------------------------------------------------------|-----------------------|-------------------------------------------------------------|------------------------------|
| Cosamin®<br>(Glucosamine/Chondr<br>oitin)                                         | Cardiovascular Events | Not significantly different from placebo                    | GAIT, MOVES[1][2]            |
| NSAIDs (Non-<br>selective)                                                        | Major Vascular Events | Increased risk with Diclofenac and Ibuprofen                | CNT Collaboration (2013)[11] |
| Myocardial Infarction (Ibuprofen vs. Lumiracoxib in highrisk patients on aspirin) | 2.14% vs. 0.25%       | TARGET Trial[12][13]<br>[14]                                |                              |
| Congestive Heart Failure (Ibuprofen vs. Lumiracoxib)                              | 1.28% vs. 0.14%       | TARGET Trial[12][13]<br>[14]                                | <del>-</del>                 |
| NSAIDs (COX-2<br>Selective)                                                       | Major Vascular Events | Increased risk                                              | CNT Collaboration (2013)[11] |
| Cardiorenal Events (Celecoxib vs. Ibuprofen)                                      | Hazard Ratio: 0.67    | PRECISION Trial[15]                                         |                              |
| Acetaminophen                                                                     | Cardiovascular Events | Generally considered<br>to have a lower risk<br>than NSAIDs | N/A                          |
| Corticosteroids<br>(Systemic)                                                     | High Blood Pressure   | Common with long-<br>term systemic use                      | N/A                          |

Table 3: Hepatic and Renal Adverse Events



| Medication Class                          | Adverse Event                                      | Incidence Rate (%)                                    | Key Studies                  |
|-------------------------------------------|----------------------------------------------------|-------------------------------------------------------|------------------------------|
| Cosamin®<br>(Glucosamine/Chondr<br>oitin) | Hepatic/Renal Events                               | No significant reports in major trials                | GAIT, MOVES[1][2]            |
| NSAIDs (Non-<br>selective)                | Renal Events<br>(Clinically Significant)           | 1.14% (Ibuprofen),<br>0.89% (Naproxen)                | PRECISION Trial[15]          |
| NSAIDs (COX-2<br>Selective)               | Renal Events<br>(Clinically Significant)           | 0.71% (Celecoxib)                                     | PRECISION Trial[15]          |
| Acetaminophen                             | ALT Elevation (>3x<br>ULN)                         | 39% in a prospective trial with 4g/day                | Watkins et al. (2006)<br>[4] |
| ALT Elevation (>1.5x ULN)                 | 4.2% in a retrospective analysis                   | Kuffner et al. (2006)<br>[16]                         |                              |
| Risk of Liver Injury<br>(vs. placebo)     | Mild (23%), Moderate<br>(1.35%), Severe<br>(0.01%) | Model-Based Meta-<br>Analysis[17][18]                 | <del>-</del>                 |
| Corticosteroids<br>(Systemic)             | Hepatic/Renal Events                               | Not a primary concern with intra-articular injections | N/A                          |

Table 4: Other Notable Adverse Events



| Medication Class                                 | Adverse Event                                          | Incidence Rate (%)                                       | Key Studies                                                |
|--------------------------------------------------|--------------------------------------------------------|----------------------------------------------------------|------------------------------------------------------------|
| Cosamin®<br>(Glucosamine/Chondr<br>oitin)        | Withdrawals due to<br>Adverse Events                   | Not significantly different from placebo                 | Meta-analysis by<br>Wandel et al. (2010)<br>[1]            |
| NSAIDs (Oral)                                    | Withdrawals due to<br>Adverse Events                   | Increased risk<br>compared to placebo<br>for many NSAIDs | Network Meta-<br>analysis by da Costa<br>et al. (2021)[19] |
| Corticosteroids (Intra-<br>articular)            | Post-injection Flare                                   | Common, but transient                                    | N/A                                                        |
| Cartilage Loss (with repeated injections)        | Greater cartilage<br>volume loss compared<br>to saline | McAlindon et al.<br>(2017)[20]                           |                                                            |
| Anaphylactic Reactions (Diclofenac- Hyaluronate) | 2 subjects in a trial of<br>218 receiving the drug     | Nishida et al. (2021)<br>[21]                            | _                                                          |

# Experimental Protocols of Key Clinical Trials Cosamin® (Glucosamine/Chondroitin Sulfate)

- 1. Glucosamine/chondroitin Arthritis Intervention Trial (GAIT)
- Objective: To evaluate the efficacy and safety of glu**cosamin**e hydrochloride, chondroitin sulfate, and their combination for the treatment of knee osteoarthritis pain.
- Study Design: A 24-week, multicenter, randomized, double-blind, placebo- and celecoxibcontrolled trial.
- Patient Population: 1583 patients with symptomatic knee osteoarthritis.
- Interventions:
  - Glucosamine hydrochloride (500 mg three times daily)



- Chondroitin sulfate (400 mg three times daily)
- Combination of glucosamine and chondroitin sulfate
- Celecoxib (200 mg daily)
- Placebo
- Primary Outcome Measure: 20% reduction in the Western Ontario and McMaster
   Universities Osteoarthritis Index (WOMAC) pain subscale score from baseline to week 24.
- Safety Assessment: Monitoring and recording of all adverse events.
- 2. Multicentre Osteoarthritis InterVEntion trial with Sysadoa (MOVES)
- Objective: To compare the efficacy and safety of a combination of glucosamine
  hydrochloride and chondroitin sulfate with celecoxib in patients with knee osteoarthritis and
  moderate-to-severe pain.
- Study Design: A 6-month, multicenter, randomized, parallel-group, double-blind, controlled clinical trial.
- Patient Population: 606 patients with knee osteoarthritis and a WOMAC pain score of ≥301 (on a 0-500 scale).
- Interventions:
  - Glucosamine hydrochloride (1500 mg/day) and chondroitin sulfate (1200 mg/day)
  - Celecoxib (200 mg/day)
- Primary Outcome Measure: Reduction in WOMAC pain score from baseline to 6 months.
- Safety Assessment: Recording of adverse events, vital signs, and laboratory parameters.

#### **Traditional Osteoarthritis Medications**

1. Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) - PRECISION Trial



- Objective: To compare the cardiovascular safety of celecoxib with naproxen and ibuprofen in patients with arthritis at high risk for cardiovascular disease.
- Study Design: A multicenter, randomized, double-blind, triple-dummy, non-inferiority trial.
- Patient Population: 24,081 patients with osteoarthritis or rheumatoid arthritis and established cardiovascular disease or increased risk for its development.
- Interventions:
  - Celecoxib (100-200 mg twice daily)
  - Ibuprofen (600-800 mg three times daily)
  - Naproxen (375-500 mg twice daily)
  - All patients received esomeprazole for gastric protection.
- Primary Outcome Measure: The first occurrence of a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.
- Safety Assessment: Adjudication of cardiovascular, gastrointestinal, and renal events.
- 2. Corticosteroids (Intra-articular) McAlindon et al. (2017)
- Objective: To determine the effects of intra-articular triamcinolone on cartilage loss and pain in patients with knee osteoarthritis.
- Study Design: A two-year, randomized, double-blind, placebo-controlled trial.
- Patient Population: 140 patients with symptomatic knee osteoarthritis and evidence of synovitis.
- Interventions:
  - Intra-articular triamcinolone (40 mg) every 12 weeks
  - o Intra-articular saline placebo every 12 weeks



- Primary Outcome Measure: Change in cartilage volume on magnetic resonance imaging (MRI) and change in pain score on the WOMAC scale.
- Safety Assessment: Monitoring of adverse events.
- 3. Acetaminophen Retrospective Analysis by Kuffner et al. (2006)
- Objective: To retrospectively analyze alanine aminotransferase (ALT) data from osteoarthritis
  clinical studies involving acetaminophen to assess the frequency and magnitude of ALT
  elevations.
- Study Design: Retrospective analysis of data from seven McNeil-sponsored clinical trials.
- Patient Population: 1039 patients with osteoarthritis treated with acetaminophen.
- Intervention: Acetaminophen at therapeutic doses (up to 4 g/day ).
- Primary Outcome Measure: Incidence and magnitude of ALT elevations.
- Safety Assessment: Review of ALT levels and reported symptoms of hepatic origin.

# Signaling Pathways and Experimental Workflows Cosamin® (Glucosamine and Chondroitin Sulfate) Signaling Pathway

Glu**cosamin**e and chondroitin sulfate are thought to exert their effects through multiple pathways, primarily by inhibiting pro-inflammatory signaling and promoting chondrocyte function.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. bmj.com [bmj.com]
- 2. Multicenter, randomized, double-blind clinical trial to evaluate efficacy and safety of combined glucosamine sulfate and chondroitin sulfate capsules for treating knee osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acetaminophen LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Randomised clinical trial: gastrointestinal events in arthritis patients treated with celecoxib, ibuprofen or naproxen in the PRECISION trial. [vivo.weill.cornell.edu]
- 7. Efficacy, tolerability, and upper gastrointestinal safety of celecoxib for treatment of
  osteoarthritis and rheumatoid arthritis: systematic review of randomised controlled trials Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews NCBI
  Bookshelf [ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. Paracetamol Wikipedia [en.wikipedia.org]
- 10. Triamcinolone (intra-articular route) Side effects & uses Mayo Clinic [mayoclinic.org]
- 11. Clinical Pharmacology and Cardiovascular Safety of Naproxen PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardiovascular outcomes in high risk patients with osteoarthritis treated with ibuprofen, naproxen or lumiracoxib: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 13. Cardiovascular outcomes in high risk patients with osteoarthritis treated with ibuprofen, naproxen or lumiracoxib PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]



- 16. tandfonline.com [tandfonline.com]
- 17. Model-Based Assessment of the Liver Safety Profile of Acetaminophen to Support its Combination Use with Topical Diclofenac in Mild-to-Moderate Osteoarthritis Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bmj.com [bmj.com]
- 20. nps.org.au [nps.org.au]
- 21. Efficacy and Safety of Diclofenac-Hyaluronate Conjugate (Diclofenac Etalhyaluronate) for Knee Osteoarthritis: A Randomized Phase III Trial in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Safety Profiles of Cosamin® and Traditional Osteoarthritis Medications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7803821#comparing-the-safety-profile-of-cosamin-with-traditional-osteoarthritis-medications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com